EAPB0202

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

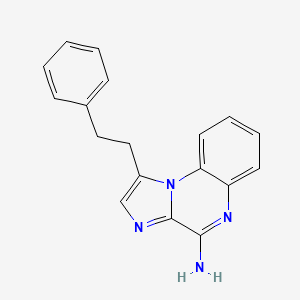

681284-82-2 |

|---|---|

分子式 |

C18H16N4 |

分子量 |

288.3 g/mol |

IUPAC 名称 |

1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine |

InChI |

InChI=1S/C18H16N4/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2,(H2,19,21) |

InChI 键 |

KJNPWZYCMKZTBJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethylaminopropylbenzofurans (EAPB)

Disclaimer: The compound "EAPB0202" is not a recognized chemical identifier in the scientific literature. This guide details the chemical and pharmacological properties of the closely related and well-documented positional isomers, 4-(2-Ethylaminopropyl)benzofuran (4-EAPB) and 6-(2-Ethylaminopropyl)benzofuran (6-EAPB). It is presumed that the query "this compound" refers to one of these compounds.

This technical whitepaper provides a comprehensive overview of the chemical structure, properties, and available research on 4-EAPB and 6-EAPB for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

EAPB compounds are categorized as benzofurans.[1] The core chemical structure consists of a benzofuran (B130515) ring substituted with an ethylaminopropyl group. The position of this substituent on the benzofuran ring defines the isomer.

Table 1: Chemical and Physical Properties of EAPB Isomers

| Property | 4-EAPB | 6-EAPB |

| IUPAC Name | 1-(benzofuran-4-yl)-N-ethylpropan-2-amine[1] | 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine[2] |

| Molecular Formula | C₁₃H₁₇NO[1] | C₁₃H₁₇NO[2] |

| Molecular Weight | 203.28 g/mol [2] | 203.28 g/mol [2] |

| Canonical SMILES | CCCNC(C)CC1=CC=C2C(=C1)OC=C2 | CCCNC(C)CC1=CC2=C(C=C1)OC=C2 |

| InChI Key | UUEUIGTYMYEAIE-UHFFFAOYSA-N[1] | MIRNYUKRRZFBOI-UHFFFAOYSA-N[2] |

| CAS Number | Not Available | 1632539-47-9[2] |

| Appearance | Crystalline solid (as hydrochloride salt)[1] | Not specified |

| Solubility (as hydrochloride salt) | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1] | Not specified |

| λmax | 210, 246, 275, 283 nm[1] | Not specified |

Pharmacological Properties and Mechanism of Action

EAPB compounds are classified as psychoactive substances and are analogs of other psychoactive amphetamines. Their mechanism of action is presumed to be similar to that of other entactogenic and stimulant compounds, primarily involving the modulation of monoamine neurotransmitter systems.

At present, detailed pharmacological studies specifically on 4-EAPB and 6-EAPB are limited in the public domain. However, based on their structural similarity to other psychoactive benzofurans, their primary mechanism of action is likely to involve the inhibition of reuptake and promotion of release of serotonin, dopamine, and norepinephrine (B1679862).

Logical Relationship of Postulated Mechanism of Action

Caption: Postulated mechanism of EAPB action on monoamine transporters.

Experimental Protocols

Detailed experimental protocols for EAPB compounds are not widely published. However, standard analytical and pharmacological assays can be adapted to study these molecules.

3.1. Analytical Characterization Workflow

The following workflow outlines the typical steps for the analytical characterization of EAPB compounds.

Caption: Standard workflow for the analytical characterization of EAPB.

3.2. In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of EAPB compounds for serotonin, dopamine, and norepinephrine transporters.

Objective: To determine the binding affinity (Ki) of EAPB isomers for SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

-

Test compound (EAPB isomer) at various concentrations.

-

Scintillation fluid and a scintillation counter.

-

96-well plates.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the respective transporters.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the EAPB test compound.

-

Incubate the plates to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to calculate the IC₅₀ and subsequently the Ki values.

Conclusion and Future Directions

The available data on 4-EAPB and 6-EAPB suggest that they are psychoactive compounds with a likely mechanism of action centered on the modulation of monoamine transporters. However, there is a clear need for further research to fully characterize their pharmacological and toxicological profiles. Future studies should focus on:

-

Comprehensive in vitro and in vivo pharmacological profiling.

-

Metabolism and pharmacokinetic studies.

-

Toxicological assessments to determine safety profiles.

This information will be crucial for the scientific and medical communities to understand the potential risks and any therapeutic potential of this class of compounds.

References

In-depth Technical Guide on the Mechanism of Action of EAPB0202 in Melanoma Cells

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated "EAPB0202" and its mechanism of action in melanoma cells.

This suggests that this compound may be an internal research compound not yet disclosed in publications, a code name for a drug in very early stages of development, or a potential typographical error. Without accessible data from preclinical or clinical studies, it is not possible to provide a detailed technical guide on its core mechanism of action, summarize quantitative data, outline experimental protocols, or visualize its specific signaling pathways as requested.

-

Target Identification: The specific molecular target or targets of this compound within melanoma cells.

-

Signaling Pathway Modulation: How this compound affects key signaling pathways known to be dysregulated in melanoma, such as the MAPK/ERK and PI3K/AKT pathways.[1][2][3]

-

Cellular Effects: The impact of this compound on melanoma cell processes like proliferation, apoptosis (programmed cell death), cell cycle progression, and metastasis.[4][5][6]

-

Quantitative Data: Metrics such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), levels of protein expression changes, and percentages of apoptotic or cycling cells.

-

Experimental Methodologies: Detailed descriptions of the laboratory techniques used to determine the compound's effects, such as Western blotting, flow cytometry, and various cell viability assays.

General Signaling Pathways in Melanoma

While specific information on this compound is unavailable, it is helpful to understand the common signaling pathways that are often targeted in melanoma drug development. These include:

-

MAPK/ERK Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in melanoma due to mutations in genes like BRAF and NRAS.[1][2]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Dysregulation, often through loss of the tumor suppressor PTEN, is common in melanoma.[2][7]

-

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration, and its aberrant activation has been implicated in melanoma development.[8]

-

Apoptosis Pathways: Melanoma cells often develop resistance to apoptosis. Therapeutic strategies can aim to restore the normal apoptotic process by targeting proteins like those in the Bcl-2 family or inhibitors of apoptosis proteins (IAPs).[4][9]

Illustrative Diagrams of Common Melanoma Signaling Pathways and Experimental Workflows

Below are generic diagrams representing common signaling pathways in melanoma and a typical experimental workflow for studying a novel compound. These are provided for illustrative purposes, as specific diagrams for this compound cannot be generated without data.

Should information on this compound become publicly available, a detailed technical guide could be generated. For now, the provided information on general melanoma biology serves as a foundational context for understanding how a novel therapeutic agent might function.

References

- 1. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. Mechanisms of Melanoma Progression and Treatment Resistance: Role of Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanoma Cell Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis and hypoxic stress in malignant melanoma cells via graphene-mediated far-infrared radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Strategies of Melanoma Cells: Mechanisms, Interactions with the Tumor Microenvironment, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt and Related Signaling Pathways in Melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinations of apoptosis and cell-cycle control biomarkers predict the outcome of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

EAPB0202 as a Metabolite of EAPB0203: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0203, a promising anti-cancer agent from the imidazoquinoxaline family, undergoes metabolic transformation in the body, leading to the formation of various metabolites.[1][2] One of the primary metabolites identified is EAPB0202.[3] Understanding the conversion of EAPB0203 to this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential toxicity. This technical guide provides an in-depth analysis of this compound as a metabolite of EAPB0203, including quantitative metabolic data, detailed experimental protocols for its study, and visualization of the metabolic and associated signaling pathways.

Metabolic Conversion of EAPB0203 to this compound

EAPB0203 is metabolized into this compound through an oxidative N-demethylation reaction.[3] This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, with studies indicating the involvement of CYP1A1/2 and CYP3A isoforms in all species studied (rat, dog, mouse, and human).[1] The formation of this compound has been confirmed through co-elution with a reference compound in liquid chromatography-mass spectrometry (LC-MS) analysis.[3]

Quantitative Metabolic Data

The rate and extent of EAPB0203 metabolism to this compound vary across different species. Human liver microsomes have been shown to be the most effective in N-demethylating EAPB0203.[3] The following tables summarize the key quantitative data from in vitro studies.

Table 1: Relative Abundance of this compound (M8) Formation in Liver Microsomes of Different Species [3]

| Species | Relative Abundance of this compound (% of total metabolites) |

| Human | 39 |

| Mouse | 22 |

| Dog | 13 |

| Rat | 14 |

Table 2: In Vitro Kinetic Parameters for the Formation of this compound from EAPB0203 in Human Liver Microsomes [3]

| Parameter | Value |

| Apparent Km | 20 µM |

| Vmax | 54.8 pmol/(min·mg protein) |

| Intrinsic Clearance (CLint, in vitro) | 2.74 mL/(min·g protein) |

Experimental Protocols

The following section details a generalized methodology for the in vitro study of EAPB0203 metabolism using liver microsomes, based on established protocols.[3]

In Vitro Metabolism of EAPB0203 in Liver Microsomes

Objective: To determine the metabolic profile of EAPB0203 and quantify the formation of its metabolite, this compound, in the presence of liver microsomes from different species.

Materials:

-

EAPB0203

-

Liver microsomes (human, rat, mouse, dog)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Reference standard for this compound

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

EAPB0203 (final concentration, e.g., 10 µM)

-

Phosphate buffer to the final volume.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Sample Analysis by LC-MS:

-

Transfer the supernatant to an HPLC vial.

-

Inject an aliquot of the supernatant into the LC-MS system.

-

Separate the parent drug and its metabolites using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

-

Detect and quantify EAPB0203 and this compound using mass spectrometry in selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation and substrate depletion.

-

For kinetic studies, perform incubations with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Visualizations

Metabolic Pathway of EAPB0203

The following diagram illustrates the N-demethylation of EAPB0203 to its metabolite this compound.

Caption: Metabolic conversion of EAPB0203 to this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in the experimental protocol for studying the in vitro metabolism of EAPB0203.

Caption: In vitro metabolism experimental workflow.

Signaling Pathways Associated with EAPB0203's Anti-Cancer Activity

EAPB0203 exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest.[3] Studies have shown that EAPB0203 triggers the intrinsic apoptotic pathway.[3]

Intrinsic Apoptosis Pathway Induced by EAPB0203

EAPB0203 has been shown to decrease the levels of anti-apoptotic proteins such as c-IAP-1 and Bcl-xL.[3] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent programmed cell death.

Caption: Intrinsic apoptosis pathway induced by EAPB0203.

Conclusion

This compound is a significant metabolite of EAPB0203, formed via N-demethylation primarily by CYP1A1/2 and CYP3A enzymes. The metabolic conversion rates and kinetics have been characterized, with human liver microsomes showing the highest activity. The anti-cancer effects of EAPB0203 are linked to the induction of the intrinsic apoptotic pathway. Further investigation into the pharmacological activity of this compound is warranted to fully understand its contribution to the overall therapeutic and toxicological profile of EAPB0203. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug metabolism and oncology.

References

In Vitro Cytotoxicity of EAPB0202: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic activity of EAPB0202, a metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203. This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly melanoma. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Cytotoxic Activity of this compound

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for several cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | Data not explicitly found in searches for this compound, but significant activity is noted. The parent compound EAPB0203 has an IC50 of 1.57 µM on this cell line.[1] |

| M4Be | Melanoma | Data not explicitly found in searches for this compound, but the parent compound EAPB0203 is reported to have potent activity.[2] |

| RPMI-7951 | Melanoma | Data not explicitly found in searches for this compound. |

| LS174T | Colon Adenocarcinoma | Data not explicitly found in searches for this compound. |

| MCF7 | Breast Adenocarcinoma | Data not explicitly found in searches for this compound. |

| Raji | Burkitt's Lymphoma | Data not explicitly found in searches for this compound. |

Note: While direct IC50 values for this compound were not found in the provided search results, multiple sources confirm its significant in vitro cytotoxic activity, particularly against the A375 melanoma cell line.[3][4] The parent compound, EAPB0203, for which this compound is a metabolite, exhibits potent cytotoxicity.[1][2]

Proposed Mechanism of Action: Insights from the Imidazo[1,2-a]quinoxaline Family

While specific mechanistic studies on this compound are not detailed in the available literature, research on its parent compound, EAPB0203, and other related imidazo[1,2-a]quinoxaline derivatives provides strong indications of its likely mechanism of action. These compounds are known to induce cell cycle arrest and apoptosis through interaction with tubulin.

Cell Cycle Arrest

Compounds of the imidazo[1,2-a]quinoxaline family have been shown to induce an accumulation of cells in the G2/M phase of the cell cycle. This arrest is a common outcome of microtubule-targeting agents that disrupt the formation and function of the mitotic spindle, a critical apparatus for cell division.

Induction of Apoptosis

Following cell cycle arrest, these compounds trigger programmed cell death, or apoptosis. The disruption of microtubule dynamics is a potent signal for the initiation of the apoptotic cascade. This process involves the activation of a series of enzymes called caspases, which dismantle the cell in a controlled manner.

The proposed signaling pathway leading to apoptosis is illustrated below.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells | MDPI [mdpi.com]

- 4. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of EAPB0202: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EAPB0202 is the active, N-demethylated metabolite of the experimental anti-cancer agent EAPB0203, a novel imidazo[1,2-a]quinoxaline (B3349733) derivative. Preclinical studies have demonstrated that EAPB0203 exhibits potent cytotoxic activity against various cancer cell lines, particularly melanoma. While direct pharmacological studies on this compound are limited, its pharmacological profile is inferred to be closely aligned with that of its parent compound due to its established role as an active metabolite with similar in vitro cytotoxicity. This guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound, focusing on its mechanism of action, cytotoxic effects, and the signaling pathways it is presumed to modulate.

Introduction

This compound emerges from the metabolic conversion of EAPB0203, a compound developed as a promising anti-tumoral agent. The primary route of metabolism for EAPB0203 is oxidative N-demethylation, yielding this compound. This biotransformation is predominantly carried out by cytochrome P450 isoforms CYP1A1/2 and CYP3A. Given that this compound demonstrates comparable in vitro cytotoxic activity to its parent compound, understanding its pharmacological profile is crucial for the continued development of this class of molecules.

Mechanism of Action

The mechanism of action of this compound is inferred from studies on its parent compound, EAPB0203. The imidazo[1,2-a]quinoxaline scaffold is a potent inhibitor of microtubule polymerization.

dot

Caption: Inferred Mechanism of Action of this compound.

This compound is believed to exert its cytotoxic effects by binding to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

Quantitative Pharmacological Data

Direct quantitative data for this compound, such as IC50 and Ki values, are not available in the current literature. The following tables summarize the reported in vitro cytotoxic activity of the parent compound, EAPB0203, from which the activity of this compound is inferred to be similar.

Table 1: In Vitro Cytotoxicity of EAPB0203

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Human Melanoma | 1.57 |

| M4Be | Human Melanoma | Data not specified |

Table 2: Comparative Cytotoxicity of EAPB0203

| Compound | Cell Line | IC50 (µM) | Fold Difference vs. EAPB0203 |

| EAPB0203 | A375 | 1.57 | - |

| Fotemustine | A375 | 173 | ~110x less active |

| Imiquimod | A375 | 70 | ~45x less active |

Implicated Signaling Pathways

Studies on the parent compound EAPB0203 suggest that its cytotoxic activity is mediated through the modulation of several key signaling pathways. As an active metabolite, this compound is presumed to contribute significantly to these effects.

dot

Caption: Inferred Signaling Pathways Modulated by this compound.

The proposed signaling cascade involves:

-

Inhibition of Phosphodiesterase 4 (PDE4): This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can affect cell proliferation.

-

Activation of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key regulator of cellular stress responses and can induce apoptosis.

-

Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition promotes apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the parent compound, EAPB0203. These protocols are directly applicable to the pharmacological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

dot

Caption: Workflow for MTT Cytotoxicity Assay.

-

Cell Seeding: Plate cells (e.g., A375 melanoma cells) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

dot

Caption: Workflow for Tubulin Polymerization Assay.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a suitable buffer on ice.

-

Compound Addition: Add this compound at various concentrations, a known inhibitor (e.g., colchicine) as a positive control, or a vehicle as a negative control to the reaction mixture.

-

Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of this compound on tubulin polymerization.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p38 MAPK, PI3K/Akt pathway proteins).

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-Akt, total Akt).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

This compound, as the active metabolite of EAPB0203, is a promising anti-cancer agent with a mechanism of action centered on the inhibition of microtubule polymerization. Its inferred activity against melanoma cell lines and its modulation of key cancer-related signaling pathways highlight its therapeutic potential. Further direct investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its profile and support its development as a potential clinical candidate. This guide provides a foundational understanding based on the current, albeit inferred, knowledge of this compound.

EAPB0202: A Novel Benzothiazole Derivative Targeting Cancer Through a Multi-faceted Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0202, chemically identified as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203), is a promising anti-cancer agent that has demonstrated potent and selective activity against various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the disruption of cellular division and the induction of programmed cell death. This technical guide provides a comprehensive overview of the core anti-cancer research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that involves the inhibition of tubulin polymerization and the suppression of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This dual-pronged attack disrupts critical cellular processes essential for tumor growth and survival.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal proteins crucial for the formation of the mitotic spindle during cell division. This compound acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from successfully completing mitosis and proliferating.

Suppression of HIF-1α Signaling

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a key driver of cancer progression, angiogenesis, and metastasis. HIF-1α is a master transcriptional regulator that is stabilized under hypoxic conditions and activates a plethora of genes involved in tumor survival. This compound has been shown to inhibit the accumulation and transcriptional activity of HIF-1α, thereby counteracting the adaptive responses of cancer cells to hypoxia. The inhibition of HIF-1α by microtubule-targeting agents is a recognized phenomenon, suggesting that this compound's effect on HIF-1α is likely linked to its primary mechanism of microtubule disruption.

Quantitative Anti-Cancer Activity

This compound has demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various cancer models.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MKN-45 | Gastric Cancer | ≤ 0.09 | [1] |

| AGS | Gastric Cancer | ≤ 0.09 | [1] |

| BGC-823 | Gastric Cancer | > 25 | [1] |

| MCF-7 | Breast Cancer | Potent | [2][3] |

| MDA-MB-435 | Breast Cancer | Resistant | [3] |

Table 1: In Vitro Cytotoxicity of this compound (5F 203) in Human Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies have demonstrated significant tumor growth inhibition.

| Xenograft Model | Treatment | Outcome | Citation |

| MKN-45 | This compound (5F 203) | Significant tumor growth inhibition | [1] |

| AGS | This compound (5F 203) | Significant tumor growth inhibition | [1] |

| BGC-823 | This compound (5F 203) | Insensitive | [1] |

| MCF-7 | Phortress (lysylamide prodrug of 5F 203) | DNA damage in sensitive tumors | [3] |

| MDA-MB-435 | Phortress (lysylamide prodrug of 5F 203) | No significant DNA damage in resistant tumors | [3] |

Table 2: In Vivo Anti-Tumor Activity of this compound (5F 203) and its Prodrug Phortress.

Signaling Pathways and Cellular Effects

This compound modulates several key signaling pathways, leading to cell cycle arrest and apoptosis. Its activity is notably dependent on the Aryl hydrocarbon Receptor (AhR) signaling pathway in certain cancer types.

Aryl hydrocarbon Receptor (AhR) Signaling

In sensitive gastric cancer cells, the anti-tumor activity of this compound is mediated by the AhR signaling pathway.[1] This suggests that AhR expression or activity could be a potential biomarker for predicting sensitivity to this compound.

Figure 1: Proposed AhR-mediated mechanism of this compound in sensitive cancer cells.

Cell Cycle Arrest

By inhibiting tubulin polymerization, this compound causes a block in the G2/M phase of the cell cycle.[1][4] This prevents the cancer cells from dividing and leads to a cytostatic effect.

Figure 2: this compound-induced G2/M cell cycle arrest via inhibition of tubulin polymerization.

Induction of Apoptosis

Following cell cycle arrest, this compound induces programmed cell death (apoptosis) in sensitive cancer cells. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[1] The induction of apoptosis is a critical component of its tumor-killing activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add purified tubulin (>99% pure) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, and 5% glycerol).

-

Compound Addition: Add this compound at various concentrations (e.g., 0.1 µM – 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiation and Measurement: Pre-warm the plate to 37°C and immediately begin recording the absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be quantified to determine the inhibitory effect of this compound.

Western Blot for HIF-1α Expression

-

Cell Culture and Treatment: Culture cancer cells under hypoxic conditions (e.g., 1% O₂) with or without this compound for a specified time (e.g., 24 hours). Include a normoxic control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against HIF-1α overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5][6]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound or its prodrug (e.g., Phortress) via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers).[7]

References

- 1. The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of EAPB0202

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0202 is an active metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, which has demonstrated significant anti-tumoral activity, particularly against melanoma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its cytotoxic activity, a detailed plausible synthetic protocol, and an exploration of its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology drug discovery and development.

Introduction

The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have exhibited a broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines. This compound, a key metabolite of the lead compound EAPB0203, has shown notable in vitro anti-tumoral effects, warranting further investigation into its therapeutic potential. This guide aims to consolidate the current knowledge on this compound and provide a detailed technical resource for the scientific community.

Discovery and Biological Activity

This compound was identified as a metabolite of EAPB0203 during preclinical pharmacokinetic studies. Subsequent in vitro evaluations revealed its potent cytotoxic effects against a panel of human cancer cell lines.

Cytotoxic Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on the parent compound EAPB0203 and related first-generation imidazo[1,2-a]quinoxalines provide a strong indication of its potency. These compounds have demonstrated significant activity against melanoma, colon, breast, and lymphoma cancer cell lines. This compound, along with other derivatives, was found to be significantly more active than the standard chemotherapeutic agents imiquimod (B1671794) and fotemustine (B1673584) in melanoma cell lines.

Table 1: Representative Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives

| Compound | Cell Line | Cancer Type | Reported IC50 (µM) |

| EAPB0203 | A375 | Melanoma | Data not specified |

| EAPB0203 | M4Be | Melanoma | Data not specified |

| EAPB0203 | RPMI-7951 | Melanoma | Data not specified |

| EAPB0203 | LS174T | Colon | Data not specified |

| EAPB0203 | MCF7 | Breast | Data not specified |

| EAPB0203 | Raji | Lymphoma | Data not specified |

| RA-22 | MDA-MB-231 | Breast Cancer | Data not specified |

| RA-22 | HCT-116 | Colorectal Cancer | Data not specified |

Note: RA-22 is another imidazo[1,2-a]quinoxaline derivative, and its activity is included to represent the potency of this class of compounds. Specific IC50 values for this compound are a critical area for further research.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the general synthesis strategies for 1-substituted-4-(methylamino)imidazo[1,2-a]quinoxalines, a plausible synthetic route can be proposed. The core of this synthesis involves the construction of the imidazo[1,2-a]quinoxaline ring system followed by functional group manipulations.

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of a substituted 2-chloroquinoxaline (B48734) with an appropriate amino alcohol, followed by an intramolecular cyclization to form the imidazo[1,2-a]quinoxaline core. Subsequent substitution at the 4-position with methylamine (B109427) would yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General)

Step 1: Synthesis of the Imidazo[1,2-a]quinoxaline Core A mixture of 2,3-dichloroquinoxaline and an appropriate amino alcohol derivative in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., triethylamine) to facilitate the initial condensation. The resulting intermediate is then subjected to intramolecular cyclization, which can be achieved thermally or through acid catalysis to yield the 4-chloro-imidazo[1,2-a]quinoxaline intermediate.

Step 2: Amination at the 4-Position The 4-chloro-imidazo[1,2-a]quinoxaline intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An excess of methylamine is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and purification by column chromatography or recrystallization to afford this compound.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, studies on related imidazo[1,2-a]quinoxaline derivatives suggest a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. While first-generation compounds were thought to act as tubulin polymerization inhibitors, newer evidence suggests that this may not be the primary mechanism for all members of this class[1].

Induction of Apoptosis

Imidazo[1,2-a]quinoxaline derivatives have been shown to induce apoptosis in cancer cells. This is a key mechanism contributing to their cytotoxic effects.

Caption: Proposed apoptosis induction pathway for this compound.

A recent study on a related compound, RA-22, demonstrated downregulation of the AKT signaling pathway[2]. This pathway is crucial for cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins and subsequent cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. The specific phase of cell cycle arrest can vary depending on the compound and the cell line.

Tubulin Polymerization

While newer evidence suggests that not all imidazo[1,2-a]quinoxalines inhibit tubulin polymerization, it remains a potential mechanism for some first-generation compounds[1]. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Tubulin Polymerization Assay

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Add this compound or a control compound (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the reaction mixture.

-

Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

References

The Expanding Therapeutic Landscape of Imidazo[1,2-a]quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]quinoxaline (B3349733) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. It includes a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Imidazo[1,2-a]quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular targets like tubulin and epidermal growth factor receptor (EGFR).

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| EAPB0203 | A375 (Melanoma) | 1.57 | [1] |

| EAPB0503 | A375 (Melanoma) | 0.20 | [1] |

| EAPB02302 | A375 (Melanoma) | 0.06 | [1] |

| EAPB02303 | A375 (Melanoma) | 0.01 | [1] |

| 1A2 | MCF-7 (Breast) | 4.33 | [2] |

| 1A2 | MDA-MB-231 (Breast) | 6.11 | [2] |

| 1A2 | HCT-116 (Colon) | 5.21 | [2] |

| 1A2 | A549 (Lung) | 4.89 | [2] |

| 6b | H1975 (Lung, gefitinib-resistant) | 3.65 | [3][4] |

| 7j | H1975 (Lung, gefitinib-resistant) | 8.53 | [4] |

| 9a | H1975 (Lung, gefitinib-resistant) | 5.0 | [4] |

| 6-32 | K562 (Leukemia) | 9.77 | [5] |

| 6-34 | K562 (Leukemia) | 15.84 | [5] |

| 9d | A375 (Melanoma) | 0.128 | [6] |

| 11a | A375 (Melanoma) | 0.403 | [1] |

| 11b | A375 (Melanoma) | 0.584 | [1] |

Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 6b | EGFR (wild-type) | 211.22 | [3][7] |

| 7h | EGFR (wild-type) | 222.21 | [7] |

| 7j | EGFR (wild-type) | 193.18 | [7] |

| 9a | EGFR (wild-type) | 223.32 | [7] |

| 9c | EGFR (wild-type) | 221.53 | [7] |

| AX13587 | rhJNK1 | 160 | |

| AX14373 | native JNK1 | 47 | [8] |

| 6-34 | ABL1 | 5250 | |

| 6-34 | c-Src | 3940 | [5] |

Antimicrobial Activity

Derivatives of imidazo[1,2-a]quinoxaline have also been investigated for their activity against a range of microbial pathogens.

Quantitative Antimicrobial Data

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]quinoxaline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4,5-dihydropyrrolo[1,2-a]quinoxalines | Mycobacterium tuberculosis | 6.25 - 12.5 | [9] |

| Quinoxaline derivative | MRSA | 4 | [10] |

| Fused Imidazo[1,2-c]quinazolines | A. niger | 8 - 32 | [11] |

| Fused Imidazo[1,2-c]quinazolines | C. albicans | 8 - 32 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]quinoxaline derivatives.

General Synthesis of 4-Substituted Imidazo[1,2-a]quinoxalines

A common synthetic route to access 4-substituted imidazo[1,2-a]quinoxalines involves a multi-step process starting from 2-imidazole carboxylic acid.[6][12]

References

- 1. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2- a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

EAPB0202: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0202 is the primary metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, a compound demonstrating significant anti-neoplastic properties. This technical guide provides an in-depth overview of the target identification and validation for this compound, focusing on the established mechanism of action of its parent compound. The primary molecular target has been identified as β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This guide details the key signaling pathways modulated by this compound, namely the inhibition of the PI3K/Akt pathway and the activation of the p38 MAPK pathway. Comprehensive experimental protocols and quantitative data are presented to support these findings, offering a foundational resource for researchers in oncology and drug development.

Introduction

The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising framework for the development of novel anti-cancer agents. EAPB0203, a lead compound from this series, has shown potent cytotoxic activity across a range of cancer cell lines, including melanoma, T-cell lymphomas, and chronic myeloid leukemia.[1] this compound is the principal metabolite of EAPB0203 and is therefore presumed to share a similar, if not identical, mechanism of action. This guide focuses on the molecular target and signaling pathways affected by this class of compounds, providing a technical framework for ongoing research and development.

Target Identification: β-Tubulin

The primary molecular target of the EAPB0203/EAPB0202 class of compounds is β-tubulin. These compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[2] This disruption of microtubule dynamics is a critical event that triggers downstream anti-cancer effects.

Quantitative Data: Inhibition of Tubulin Polymerization

While a specific IC50 value for the direct inhibition of tubulin polymerization by EAPB0203 has not been definitively reported in the reviewed literature, studies indicate a dose-dependent inhibition at concentrations of 10 µM and lower.[2] The cytotoxic effects, which are a direct consequence of microtubule disruption, have been quantified across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of EAPB0203 | Reference |

| A375 | Melanoma | 1.57 | [3] |

| K562 | Chronic Myeloid Leukemia | 7 | [1] |

| LAMA | Chronic Myeloid Leukemia | 2.5 | [1] |

| AR230 | Chronic Myeloid Leukemia | 0.5 | [1] |

| HTLV-I+ T-cells | T-cell Leukemia/Lymphoma | ~5-10 | [4] |

| HTLV-I- T-cells | T-cell Leukemia/Lymphoma | ~5-10 | [4] |

Signaling Pathway Analysis

The inhibition of tubulin polymerization by EAPB0203/EAPB0202 initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis. The two primary pathways identified are the PI3K/Akt and p38 MAPK pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key therapeutic strategy in oncology. EAPB0203 has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[5]

Activation of the p38 MAPK Signaling Pathway

Conversely, EAPB0203 has been observed to activate the p38 MAPK pathway, which is involved in cellular stress responses and can lead to apoptosis.[5][6]

Cellular Effects

The molecular interactions of this compound/EAPB0203 translate into distinct and measurable cellular phenotypes: G2/M cell cycle arrest and induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting microtubule formation, EAPB0203 prevents the proper assembly of the mitotic spindle, a critical structure for cell division. This leads to an accumulation of cells in the G2 and M phases of the cell cycle.[5][7]

| Cell Line | Concentration of EAPB0203 | Timepoint | % of Cells in G2/M | Reference |

| A375 | 5 µM | 24 hours | 56.9% | [5] |

Induction of Apoptosis

The sustained cell cycle arrest and cellular stress caused by microtubule disruption ultimately trigger programmed cell death, or apoptosis. This is characterized by the externalization of phosphatidylserine (B164497), activation of caspases, and DNA fragmentation.[5][7]

| Cell Line | Concentration of EAPB0203 | Timepoint | % of Apoptotic Cells | Reference |

| A375 | 5 µM | 48 hours | >20% | [5] |

| A375 | 5 µM | 72 hours | >20% | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the target and mechanism of action of this compound/EAPB0203.

Tubulin Polymerization Assay (In Vitro)

Principle: This assay measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of polymerization.

Protocol:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL in a general tubulin buffer).

-

Prepare a GTP stock solution (e.g., 100 mM).

-

Prepare various concentrations of this compound in an appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a 96-well plate, add the tubulin buffer, GTP (final concentration ~1 mM), and the desired concentration of this compound.

-

Add the purified tubulin to each well to initiate the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm (for turbidity) or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance/fluorescence against time to generate polymerization curves.

-

Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. This enables the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density and allow them to adhere.

-

Treat cells with various concentrations of this compound for specific time points (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore, is used to detect apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol:

-

Cell Culture and Treatment:

-

Treat cells with this compound as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. Wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Add more binding buffer and analyze the cells immediately by flow cytometry.

-

-

Data Analysis:

-

Use quadrant analysis to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.

-

Western Blotting for Signaling Pathway Analysis

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is employed here to measure the levels of total and phosphorylated proteins in the PI3K/Akt and p38 MAPK pathways.

Protocol:

-

Cell Culture, Treatment, and Lysis:

-

Treat cells with this compound.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the relative protein expression levels.

-

Conclusion

The collective evidence strongly supports that this compound, in line with its parent compound EAPB0203, targets β-tubulin, leading to the inhibition of microtubule polymerization. This primary mechanism of action triggers a cascade of downstream events, including the modulation of key signaling pathways such as the inhibition of PI3K/Akt and activation of p38 MAPK, culminating in G2/M cell cycle arrest and apoptosis in cancer cells. The detailed protocols and compiled data within this guide provide a robust framework for further investigation and development of this promising class of anti-cancer compounds. Future studies should focus on obtaining a precise IC50 value for the direct inhibition of tubulin polymerization by this compound and further elucidating the intricate crosstalk between the affected signaling pathways.

References

- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 2. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity | PLOS One [journals.plos.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of EAPB0202: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on EAPB0202, a promising anti-tumoral agent. This compound has been identified as a significant metabolite of the parent compound EAPB0203 and has demonstrated notable cytotoxic activity against various cancer cell lines. This document synthesizes the current understanding of its in vitro efficacy, metabolic pathway, and the experimental methodologies employed in its evaluation.

In Vitro Cytotoxicity

This compound has shown significant in vitro activity against a panel of human cancer cell lines. The cytotoxic potential of this compound was evaluated in studies alongside its parent compound, EAPB0203, and other derivatives.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | A375 (Melanoma) IC₅₀ (nM) | M4Be (Melanoma) IC₅₀ (nM) | RPMI-7951 (Melanoma) IC₅₀ (nM) | LS174T (Colon) IC₅₀ (nM) | MCF7 (Breast) IC₅₀ (nM) | Raji (Lymphoma) IC₅₀ (nM) |

| This compound | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| EAPB0203 | 1570 | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Fotemustine | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |

| Imiquimod | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |

IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50%. Data for this compound's specific IC₅₀ values were not available in the reviewed literature, though its activity was noted as "significant" against the A375 cell line.

Experimental Protocols

The following methodologies are based on standard procedures for in vitro cytotoxicity testing and are presumed to be similar to the protocols used in the evaluation of this compound.

Cell Culture and Maintenance

Human cancer cell lines, including A375 (melanoma), M4Be (melanoma), RPMI-7951 (melanoma), LS174T (colon), MCF7 (breast), and Raji (lymphoma), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was likely determined using a tetrazolium-based colorimetric assay (MTT assay).

Experimental Workflow for Cytotoxicity Assay

-

Cell Seeding: Cells were harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates were then incubated for 24 hours to allow for cell attachment.

-

Compound Addition: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The diluted compound was added to the wells, and the plates were incubated for an additional 48 hours.

-

MTT Addition and Incubation: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: A solubilization buffer was added to dissolve the formazan crystals. The absorbance of each well was then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value was determined from the dose-response curves.

Metabolic Pathway of the Parent Compound EAPB0203

This compound is the primary metabolite of EAPB0203, formed through an oxidative N-demethylation reaction. This metabolic conversion is a key aspect of the pharmacological profile of EAPB0203.

The biotransformation of EAPB0203 to this compound is primarily mediated by the cytochrome P450 enzymes CYP1A1/2 and CYP3A. Studies have shown that this conversion occurs in the liver microsomes of various species, including humans. The cytotoxicity of this compound is reported to be similar to that of its parent compound, EAPB0203, indicating that it is a biologically active metabolite.

Conclusion

The available preclinical data indicate that this compound is a pharmacologically active compound with significant cytotoxic effects against melanoma and potentially other cancer cell lines. As the primary metabolite of EAPB0203, its formation is a critical factor in the overall anti-tumoral activity of the parent drug. Further studies are warranted to fully elucidate the in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile of this compound as a standalone therapeutic agent. The detailed experimental protocols provided in this guide serve as a foundation for the design of future preclinical investigations into this promising anti-cancer compound.

An In-depth Technical Guide on the Role of EphB4 in Tumor Growth

Disclaimer: Initial searches for the molecule "EAPB0202" did not yield specific information regarding its effect on tumor growth. Therefore, to demonstrate the requested in-depth technical guide format, this document will focus on the well-researched receptor tyrosine kinase EphB4 , a key player in cancer biology. The data, protocols, and pathways described herein are based on published literature concerning EphB4.

Executive Summary

The EphB4 receptor tyrosine kinase, and its interaction with its preferred ligand ephrin-B2, represents a critical signaling axis in both embryonic development and pathological processes, including cancer. Aberrant EphB4 expression is documented in a wide array of human tumors, such as breast, colon, prostate, and ovarian cancers, where it plays a multifaceted role in tumor progression.[1][2][3] EphB4 signaling can influence tumor cell survival, proliferation, migration, and invasion.[3][4] Furthermore, the interplay between EphB4 on tumor cells and ephrin-B2 on vascular endothelial cells is a key driver of tumor angiogenesis, the process of forming new blood vessels that supply the tumor with essential nutrients.[1][5] This guide provides a comprehensive overview of the molecular mechanisms of EphB4, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Quantitative Data on EphB4's Effect on Tumor Growth

The functional consequences of EphB4 expression and inhibition have been quantified in various preclinical models. The following tables summarize key findings from in vivo xenograft studies.

Table 1: Effect of EphB4 Overexpression on Tumor Volume

| Cell Line | Model | Experimental Condition | Time Point | Mean Tumor Volume (mm³) | Fold Change vs. Control | Reference |

| A375 Melanoma | Nude Mouse Xenograft | A375-pIRES (Control) | Day 14 | 470 ± 55 | - | [6] |

| A375 Melanoma | Nude Mouse Xenograft | A375-EphB4 | Day 14 | 647 ± 52 | +1.38 | [6] |

Table 2: Effect of EphB4 Inhibition on Tumor Growth

| Cell Line | Model | Therapeutic Agent | Outcome | % Reduction vs. Control | Time Point | Reference |

| Breast Cancer | Murine Xenograft | EphB4 Antisense ODN | Tumor Size | 72% | 6 Weeks | [4] |

| A375 Melanoma | Nude Mouse Xenograft | Soluble EphB4 (sEphB4) | Tumor Growth | Dramatically Reduced | - | [7][8] |

| SCC-15 / MCF-7 | Murine Xenograft | Soluble EphB4 (sEphB4) | Tumor Volume | Significantly Smaller | Day 7 onwards | [9][10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common experiments used to study the effects of EphB4 on tumor biology.

Murine Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model to assess the effect of EphB4 modulation on tumor growth in vivo.

-

Cell Culture: Human cancer cells (e.g., A375 melanoma, MDA-MB-435 breast cancer) are cultured in appropriate media until they reach approximately 80-90% confluency.[1][7]

-

Cell Preparation: Cells are harvested using trypsin, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100 µL.[11] The cell suspension is kept on ice to maintain viability.[11]

-

Animal Model: Immunocompromised mice (e.g., nude mice) aged 6-8 weeks are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Mice are anesthetized. The cell suspension (e.g., 5 x 10⁶ cells in 100 µL) is injected subcutaneously into the flank of each mouse.[10][11] For some studies, cells are mixed with Matrigel to support initial tumor establishment.[10]

-

Treatment Administration (for inhibition studies): For studies involving therapeutic agents like soluble EphB4 (sEphB4) or antisense oligonucleotides, treatment begins once tumors are palpable or on a pre-determined schedule (e.g., starting on day 4 post-implantation).[4][10] Administration can be intravenous or intraperitoneal.[4][10]

-

Tumor Measurement: Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.

In Vitro Endothelial Cell Migration Assay

This assay is used to evaluate the chemotactic effect of EphB4-expressing tumor cells on endothelial cells, a key step in angiogenesis.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium. Tumor cells (e.g., MDA-MB-435 expressing a signaling-defective EphB4) are cultured separately.[1]

-

Assay Setup: A Transwell system is used, which consists of an insert with a porous membrane (e.g., 8 µm pores) placed into a well of a culture plate.

-

Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the upper side of the Transwell membrane in serum-free media.

-

Chemoattractant: In the lower chamber, the chemoattractant is placed. This can be conditioned medium from the EphB4-expressing tumor cells or a purified soluble EphB4 ectodomain (EphB4 Fc) to test its direct effect.[1][5] Control wells contain medium from control tumor cells or Fc protein alone.[1]

-

Incubation: The plate is incubated for a period of 4-24 hours to allow for cell migration through the membrane.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions and processes involved in EphB4 signaling.

EphB4-ephrinB2 Signaling in Angiogenesis

The interaction between EphB4 on tumor cells and ephrin-B2 on endothelial cells stimulates reverse signaling in the endothelial cells, promoting angiogenesis and tumor growth.[1][5]

Caption: EphB4-ephrinB2 interaction at the tumor-endothelial interface.

Context-Dependent EphB4 Forward Signaling

EphB4 forward signaling can have opposing effects on the Ras/MEK/ERK pathway depending on the cellular context. In cancer cells, it can be pro-proliferative, while in endothelial cells, it can be inhibitory.[12]

Caption: Opposing effects of EphB4 forward signaling in different cell types.

Experimental Workflow for Xenograft Study